molecular formula C10H13N5 B1481663 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboximidamide CAS No. 2098025-33-1

1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboximidamide

Cat. No. B1481663
CAS RN: 2098025-33-1
M. Wt: 203.24 g/mol
InChI Key: HDSPNZZBAVIFKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While specific synthesis methods for “1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboximidamide” were not found, a related compound, “1H-pyrazole-1-carboxamidine dinitramide (PACADN)”, was synthesized by reacting silver dinitramide with 1H-pyrazole-1-carboxamidine hydrochloride .

Scientific Research Applications

Oncology: Leukemia Treatment

1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboximidamide: has shown promising results in the treatment of leukemia. Studies have demonstrated its ability to induce apoptosis in human leukemia cells at nanomolar concentrations. The compound was tested against five leukemia cell lines, including acute promyelocytic leukemia (HL-60), acute monocytic leukemia (THP-1), and others, showing significant cytotoxic activity .

Drug Development: Lead Compound Optimization

The optimization of lead compounds is crucial in drug development. This compound, through structure-activity relationship studies, has led to the identification of potent derivatives with improved IC50 values, indicating a higher efficacy in inhibiting leukemia cell viability .

Toxicogenomics: Gene Expression Analysis

Toxicogenomic studies of this compound have revealed altered expression of sixteen genes in the most sensitive leukemia cells. This provides insights into the molecular mechanisms of action and potential side effects, which is vital for the development of safer therapeutic agents .

Comparative Oncology: Breast Cancer Research

While primarily studied in leukemia cells, this compound has also been applied to breast cancer cell lines, such as murine 4T1 and human MCF7. The research helps in understanding the broader applicability of the compound across different types of cancer .

Pharmacology: Selectivity and Potency

The selectivity and potency of this compound are noteworthy. It has been found to be less sensitive to human primary fibroblasts compared to cancer cells, suggesting a favorable therapeutic index .

Apoptosis Mechanisms: Flow Cytometry Studies

Flow cytometry has confirmed the absence of necrosis and revealed significant apoptotic populations in treated leukemia cells. This underscores the compound’s role in activating programmed cell death pathways, a desirable feature in anti-cancer drugs .

Future Directions

While specific future directions for “1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboximidamide” were not found, there has been significant progress in synthesizing structurally diverse and biologically relevant pyrazole derivatives through the integration of green methodologies . This suggests that there may be future research opportunities in developing novel synthesis methods for complex pyrazole derivatives, including “1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboximidamide”.

properties

IUPAC Name

1-(cyclopropylmethyl)imidazo[1,2-b]pyrazole-7-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5/c11-9(12)8-5-13-15-4-3-14(10(8)15)6-7-1-2-7/h3-5,7H,1-2,6H2,(H3,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDSPNZZBAVIFKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=CN3C2=C(C=N3)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboximidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboximidamide
Reactant of Route 2
1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboximidamide
Reactant of Route 3
1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboximidamide
Reactant of Route 4
1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboximidamide
Reactant of Route 5
Reactant of Route 5
1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboximidamide
Reactant of Route 6
1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboximidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.